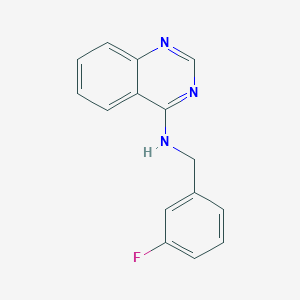

N-(3-fluorobenzyl)quinazolin-4-amine

Description

N-(3-fluorobenzyl)quinazolin-4-amine is a quinazoline derivative characterized by a 3-fluorobenzyl group attached to the 4-amino position of the quinazoline core. Its molecular formula is $ \text{C}{15}\text{H}{12}\text{FN}_3 $, with a monoisotopic mass of 253.102 g/mol (exact mass may vary depending on isotopic substitution) . The compound serves as a critical intermediate in synthesizing anti-cancer agents, particularly quinazoline-based kinase inhibitors. For example, it is utilized in the production of Lapatinib intermediates, where modifications to the quinazoline scaffold enhance target affinity and pharmacokinetic properties .

Synthetic routes for this compound often involve multi-step reactions, such as Williamson ether synthesis or Suzuki cross-coupling, achieving overall yields up to 77.9% under optimized conditions (e.g., using 18-crown-6 as a phase-transfer catalyst) . Structural confirmation is typically performed via $ ^1\text{H} $ NMR and mass spectrometry (MS) .

Properties

Molecular Formula |

C15H12FN3 |

|---|---|

Molecular Weight |

253.27 g/mol |

IUPAC Name |

N-[(3-fluorophenyl)methyl]quinazolin-4-amine |

InChI |

InChI=1S/C15H12FN3/c16-12-5-3-4-11(8-12)9-17-15-13-6-1-2-7-14(13)18-10-19-15/h1-8,10H,9H2,(H,17,18,19) |

InChI Key |

ZQOCYGTVGOXRGF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)NCC3=CC(=CC=C3)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural Features and Substituents

Key Observations :

- Electron-withdrawing groups (e.g., F, Cl, Br) on the benzyl or phenyl moieties enhance binding to kinase ATP pockets .

- Morpholine or sulfonamide substituents improve aqueous solubility and pharmacokinetics .

- Halogenation (e.g., 6-iodo or 6-bromo) facilitates downstream functionalization via cross-coupling reactions .

Functional Group Impact on Bioactivity

- 3-Fluorobenzyl Group : A recurring motif in kinase inhibitors (e.g., Lapatinib derivatives), this group enhances hydrophobic interactions with target proteins while maintaining metabolic stability .

- Morpholino and Thiomorpholino Groups: Found in compounds like 23a–d and 10r, these groups increase solubility and reduce plasma protein binding, improving bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.